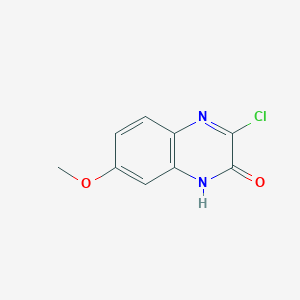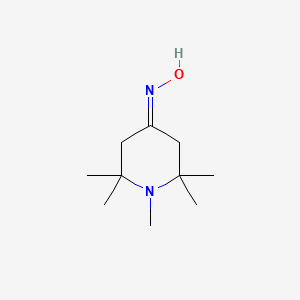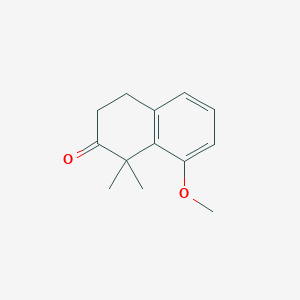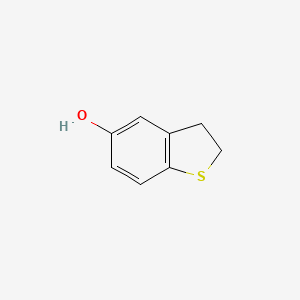
3-chloro-7-methoxy-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-methoxy-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a chlorine atom at the third position and a methoxy group at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-methoxy-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C3-functionalization of quinoxalin-2-one via C–H bond activation. This process can be achieved using various reagents and catalysts, such as transition metal-free methodologies, visible light, and electrochemical catalysis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign synthetic routes, such as metal-free methodologies, is preferred to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-7-methoxy-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the third position can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate catalysts
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoxaline derivatives
Applications De Recherche Scientifique
3-chloro-7-methoxy-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-chloro-7-methoxy-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2-one: The parent compound without the chlorine and methoxy substituents.
3-chloroquinoxalin-2-one: Similar structure but lacks the methoxy group.
7-methoxyquinoxalin-2-one: Similar structure but lacks the chlorine atom
Uniqueness
3-chloro-7-methoxy-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity as a bioactive compound .
Propriétés
IUPAC Name |
3-chloro-7-methoxy-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFYLPDGSITMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8797638.png)


![2-[Benzyl(methyl)amino]ethyl 3-oxobutanoate](/img/structure/B8797658.png)


![Ethyl 3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8797709.png)


![4-[2-(Piperidin-1-yl)ethyl]phenol](/img/structure/B8797743.png)



